molecular formula C18H12AsBr3O B15488450 Tris(4-bromophenyl)arsane oxide CAS No. 4964-26-5

Tris(4-bromophenyl)arsane oxide

Cat. No.: B15488450
CAS No.: 4964-26-5
M. Wt: 558.9 g/mol
InChI Key: VBUOPKLJUBBBIP-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)arsane Oxide is a high-purity organoarsenic compound offered for research and development purposes. This compound serves as a versatile synthetic intermediate and building block in materials science. Researchers value it for its potential use in the development of advanced organic electronic materials. Its molecular structure, featuring brominated aryl groups and an arsenic oxide center, makes it a candidate for incorporation into polymers or small molecules for optoelectronic applications. Potential research areas include, but are not limited to, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for other functionalized organoarsenic compounds. The bromophenyl groups can facilitate further cross-coupling reactions, allowing for structural diversification. Handle with care. This compound is intended for research use only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

4964-26-5

Molecular Formula

C18H12AsBr3O

Molecular Weight

558.9 g/mol

IUPAC Name

1-bis(4-bromophenyl)arsoryl-4-bromobenzene

InChI

InChI=1S/C18H12AsBr3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

VBUOPKLJUBBBIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[As](=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Engineering for Tris 4 Bromophenyl Arsane Oxide

Established Synthetic Pathways for Arylarsane Oxides and Specific Adaptations for Tris(4-bromophenyl)arsane oxide

The most prevalent and direct route to this compound is through the oxidation of its trivalent precursor, Tris(4-bromophenyl)arsane. This transformation hinges on the careful selection of an oxidizing agent and an appropriate reaction medium.

The oxidation of the arsenic center in Tris(4-bromophenyl)arsane is a critical step for which several reagents can be employed.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a common and effective oxidant for this transformation. rsc.orgasianpubs.org The reaction is typically performed with a stoichiometric amount of H₂O₂ to prevent over-oxidation or side reactions. The reaction between triphenylarsine (B46628) and hydrogen peroxide, a related process, results in a crystalline adduct, Ph₃AsO·H₂O₂. rsc.org For the oxidation of sulfides, another class of compounds, hydrogen peroxide in glacial acetic acid has proven to be a highly selective and efficient system, suggesting its utility in controlled oxidation reactions. mdpi.com

Molecular Oxygen (O₂): As a "green" and economical oxidant, molecular oxygen is an attractive alternative. nih.govsci-hub.se However, its use often necessitates the presence of a catalyst to facilitate the reaction. nih.govsci-hub.se For instance, activated carbon has been demonstrated as an effective catalyst for the oxidation of As(III) in aqueous solutions using oxygen. nih.govsci-hub.se

The stoichiometry of the reaction is a crucial parameter. A 1:1 molar ratio of the arsine to the oxidant, particularly with strong oxidants like H₂O₂, is generally optimal.

Table 1: Comparison of Oxidizing Agents for Arsane Oxidation

Oxidizing Agent Common Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Stoichiometric amount in a suitable solvent High reactivity, clean byproducts (water) Potential for over-oxidation if not controlled
Molecular Oxygen (O₂) Catalytic system (e.g., activated carbon) "Green" reagent, economical May require higher temperatures or pressures, catalyst needed

The oxidation of tertiary arsines, such as Tris(4-bromophenyl)arsane, is fundamentally an electrophilic attack on the arsenic atom. The lone pair of electrons on the arsenic atom initiates the reaction with the oxidizing agent.

In the case of oxidation by hydrogen peroxide, the mechanism is believed to involve the formation of an intermediate, which then rearranges to the final arsine oxide product and water. The kinetics of the oxidation of triphenylarsine by hydrogen peroxide have been studied, providing insight into the reaction rates and dependencies. asianpubs.org

For oxidations involving catalysts like activated carbon, the mechanism is more complex. It involves the adsorption of the arsenic species onto the carbon surface, where reactive oxygen species, generated in-situ, facilitate the oxidation. nih.govsci-hub.se

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of several reaction parameters is essential.

The choice of solvent significantly influences the reaction rate and product purity. The solvent must effectively dissolve the reactants while remaining inert to the reaction conditions.

Polar Aprotic Solvents: Solvents like dry tetrahydrofuran (B95107) (THF) are often employed. The polarity of the solvent can affect the rate of oxidation reactions. researchgate.netlibretexts.org For instance, in the autoxidation of certain hydrocarbons, solvents with high polarity can favor the propagation of the reaction. researchgate.net The ability of the solvent to solvate the ions formed during the reaction can be a critical factor. libretexts.org

Solvent Inertness: The solvent should not react with the strong oxidizing agents used. The use of dry solvents is crucial to prevent unwanted side reactions, such as the hydrolysis of reactants or intermediates.

Studies on ethanol (B145695) oxidation have highlighted that the choice of solvent (e.g., water vs. ethanol) can alter reaction pathways and the stability of intermediates, underscoring the importance of solvent engineering in catalytic reactions. researchgate.netrsc.org

Table 2: Influence of Solvent Properties on Arsane Oxidation

Solvent Property Effect on Reaction Example Solvents
Polarity Can influence reaction rate and intermediate stability Tetrahydrofuran (THF), Acetonitrile
Protic/Aprotic Nature Affects solvation of ions and potential for side reactions Dry THF (aprotic) prevents hydrolysis
Inertness Prevents reaction with oxidizing agents Halogenated solvents, ethers

Temperature is a critical parameter in the oxidation of arsines. These reactions are often exothermic, and inadequate temperature control can lead to the formation of byproducts or decomposition.

Low-Temperature Initiation: To manage the exothermicity, the reaction is frequently initiated at a low temperature, such as 0 °C, with the slow addition of the oxidizing agent.

Reaction Completion: After the initial exothermic phase, the reaction mixture may be allowed to warm to ambient temperature to ensure the reaction proceeds to completion.

The Swern oxidation, a method for oxidizing alcohols, highlights the importance of stringent temperature control (e.g., -78 °C) to prevent the formation of undesired side products like mixed thioacetals. organic-chemistry.org

While direct oxidation is feasible, catalysts can enhance the reaction rate and efficiency, particularly when using less reactive oxidants like molecular oxygen.

Activated Carbon: As mentioned, activated carbon can catalyze the oxidation of As(III) with O₂. nih.govsci-hub.se The mechanism involves the formation of reactive oxygen species on the carbon surface. nih.govsci-hub.se

Metal Catalysts: In other systems, transition metals are used to catalyze oxidations with hydrogen peroxide. For example, dioxovanadium(V) ions have been shown to catalyze the oxidation of triarylphosphines with H₂O₂. nih.gov Similarly, ferrihydrite can catalyze the oxidation of adsorbed As(III) by H₂O₂. nih.gov Manganese dioxide has also been investigated as a catalyst for arsenic (III) oxidation. zbw.eu

Radical Initiators: Triarylaminium salts, such as tris(4-bromophenyl)aminium hexachloroantimonate, can act as single-electron oxidants and initiate radical cation-mediated reactions. researchgate.netnih.gov

The choice of catalyst must be made carefully to avoid contamination of the final product and to ensure compatibility with the other reaction components.

Advanced Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound are paramount to obtaining a product with the desired chemical and physical properties, free from starting materials, by-products, and other impurities. Achieving high purity often necessitates a combination of chromatographic and crystallization techniques.

Chromatographic methods are powerful tools for the separation and purification of organoarsenic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

For non-volatile compounds like triarylarsine oxides, HPLC is a particularly suitable method. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of stationary and mobile phases is crucial for achieving optimal separation. For the analysis of aromatic arsenic compounds, reversed-phase HPLC is often utilized, where a nonpolar stationary phase is used with a polar mobile phase.

The scalability of chromatographic separations is a critical consideration for transitioning from laboratory-scale purification to industrial production. While analytical HPLC is used for identifying and quantifying small amounts of a substance, preparative HPLC can be employed to purify larger quantities. However, scaling up HPLC can be challenging due to the increased solvent consumption and the need for larger, more expensive columns and equipment. Method development for scalable separations focuses on optimizing the loading capacity, flow rate, and gradient profile to maximize throughput while maintaining purity.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable analytical technique, especially for volatile and thermally stable compounds. While triarylarsine oxides themselves may have low volatility, GC-MS can be instrumental in analyzing the purity of the precursor, Tris(4-bromophenyl)arsine, or for detecting any volatile impurities. The analysis of brominated aromatic compounds by GC with a suitable detector, such as an electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI) mode, can provide high sensitivity and selectivity.

Interactive Table: Illustrative HPLC Parameters for Separation of Aromatic Arsenic Compounds

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Retention Time (Illustrative) 5-15 min

Note: The above parameters are illustrative for a class of compounds and would require optimization for this compound.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

The process typically involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of a crystalline solid. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration.

Crystallization engineering is a more advanced approach that focuses on controlling the crystallization process to obtain crystals with desired attributes, such as a specific polymorphic form, crystal size distribution, and morphology. This can be achieved by carefully controlling parameters like the cooling rate, agitation, and the presence of additives or seed crystals. For organometallic compounds, obtaining a stable crystalline form is crucial for consistent physical and chemical properties.

Interactive Table: General Solvent Selection for Recrystallization of Aromatic Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol 5.278Good for moderately polar compounds.
Acetone (B3395972) 5.156A versatile solvent for a wide range of organic compounds.
Ethyl Acetate 4.477A less polar alternative to acetone and ethanol.
Toluene 2.4111Suitable for non-polar aromatic compounds.
Hexane 0.169A non-polar solvent, often used in combination with a more polar solvent.

Note: The optimal solvent or solvent mixture for this compound would need to be determined experimentally.

Exploration of Novel and Sustainable Synthetic Routes for this compound

While traditional methods for the synthesis of triarylarsines and their oxides are established, there is a growing interest in developing more sustainable and efficient synthetic routes. Modern synthetic chemistry offers several promising avenues for the synthesis of compounds like this compound.

One area of exploration is the use of direct arylation reactions. Traditional methods for forming aryl-arsenic bonds often rely on pre-functionalized starting materials, such as Grignard reagents or organolithium compounds, which can be sensitive and generate stoichiometric amounts of waste. Direct C-H arylation, on the other hand, involves the direct coupling of an aromatic C-H bond with an aryl halide, offering a more atom-economical and step-efficient approach. Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of biaryl compounds and could potentially be adapted for the synthesis of triarylarsines. mdpi.com

Another focus of modern synthetic chemistry is the development of greener oxidation methods . The oxidation of arsines to arsine oxides is a key step in the synthesis of the target compound. Traditional oxidizing agents can sometimes be harsh and produce hazardous by-products. The development of catalytic oxidation reactions using environmentally benign oxidants, such as molecular oxygen or hydrogen peroxide, is a significant goal. Electrochemical oxidation is another promising sustainable alternative that can minimize the use of chemical reagents.

The principles of green chemistry , which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organometallic compounds. wjpmr.com This includes the use of safer solvents, minimizing energy consumption, and designing processes with high atom economy. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing waste and purification steps.

Advanced Structural Elucidation and Solid State Characterization of Tris 4 Bromophenyl Arsane Oxide

Single-Crystal X-ray Diffraction Analysis of Tris(4-bromophenyl)arsane oxide

A single-crystal X-ray diffraction analysis is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable insights into its molecular architecture.

Analysis of Steric Effects Imposed by Bromophenyl Groups

The bulky 4-bromophenyl substituents are expected to exert significant steric influence on the molecule's conformation. X-ray diffraction data would allow for a quantitative analysis of this steric hindrance, including the torsion angles between the phenyl rings and the C-As bonds. These steric pressures can influence the bond lengths and angles around the arsenic core.

Elucidation of Intermolecular Interactions and Supramolecular Architectures

In the solid state, molecules of this compound would interact with each other to form a crystal lattice. The nature of these intermolecular forces, such as potential halogen bonding (involving the bromine atoms) and π-π stacking (between the aromatic rings), would be revealed by crystallographic analysis. Understanding these interactions is crucial for predicting the material's bulk properties.

Investigations into Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for this compound. Each polymorph would exhibit a unique crystal packing and potentially different physical properties. Co-crystallization, the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is another area that could be explored to modify the material's properties. However, without initial crystallographic data, studies into these phenomena remain speculative.

Advanced Vibrational Spectroscopy for Probing As=O Bonding and Molecular Symmetry

Vibrational spectroscopy, particularly FTIR, is a powerful tool for probing the bonding and symmetry of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: Detailed Analysis of As=O Stretching Frequencies

The FTIR spectrum of this compound would be characterized by a number of absorption bands corresponding to the vibrational modes of its functional groups. Of particular importance is the stretching vibration of the arsenic-oxygen double bond (νAs=O). The frequency of this absorption provides a direct measure of the bond's strength. For comparison, the As-O stretching frequency in arsenous oxide (As2O3) has been observed, but the distinct environment in an arsine oxide would lead to a different characteristic frequency. The position of the As=O band would be sensitive to the electronic effects of the bromo-substituted phenyl rings.

Raman Spectroscopy: Complementary Vibrational Mode Assignment

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of this compound, providing a molecular fingerprint that is complementary to infrared (IR) spectroscopy. The polarizability changes in the molecule's bonds during vibration give rise to the Raman scattering signals. The key vibrational modes for this compound are anticipated in several distinct regions of the spectrum.

The most characteristic vibration is the arsenic-oxygen double bond (As=O) stretch, which is expected to produce a strong to medium intensity band. For analogous triphenylarsine (B46628) oxide, this band appears in the 880-900 cm⁻¹ range. The precise frequency is sensitive to the electronic environment; the electron-withdrawing nature of the bromine substituents on the phenyl rings in this compound is expected to slightly increase the frequency of this vibration compared to the unsubstituted analogue.

Other significant vibrations include those of the aromatic rings and the carbon-halogen bonds. The trisubstituted benzene (B151609) rings will exhibit several characteristic bands:

Ring Breathing Mode: A symmetric ring "breathing" mode, where the entire ring expands and contracts, is expected to be a very strong and sharp band, typically appearing near 1000 cm⁻¹.

C-C Stretching: Aromatic C-C stretching vibrations typically appear in the 1570-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H in-plane bending vibrations are expected around 1060-1180 cm⁻¹.

C-As Stretching: The stretching of the carbon-arsenic bond is anticipated to be in the 250-350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the low-frequency region, typically between 500 and 600 cm⁻¹.

Predicted Raman Vibrational Modes for this compound

Frequency Range (cm⁻¹)AssignmentPredicted Intensity
~1575Aromatic C=C StretchStrong
~1175Aromatic C-H In-plane BendMedium
~1065Aromatic C-H In-plane BendMedium
~1000Phenyl Ring Breathing (Trigonal)Strong, Sharp
~890As=O StretchMedium-Strong
~550C-Br StretchMedium
~300C-As StretchMedium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Mapping

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Aromatic Substituent Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the electronic environment of the aromatic rings in this compound.

In the ¹H NMR spectrum , the para-substitution pattern of the three identical phenyl rings greatly simplifies the signal. Unlike the complex multiplets seen for unsubstituted phenyl groups attached to arsenic, the protons on each ring in this compound will appear as a distinct AA'BB' system, which often simplifies to a pair of doublets.

The protons ortho to the arsenic group (Hₐ) are expected to be downfield due to the electron-withdrawing nature of the arsanoyl group (-As=O).

The protons ortho to the bromine atom (Hₑ) will also be influenced by the halogen's electronegativity and anisotropic effects.

This results in two distinct signals in the aromatic region, each integrating to 6 protons. The coupling constant between these adjacent protons (³JHH) is typically in the range of 7-9 Hz.

The ¹³C NMR spectrum provides further detail on the carbon framework. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons:

C1 (ipso-As): The carbon directly attached to the arsenic atom.

C2/C6 (ortho): The two carbons adjacent to the arsenic-bound carbon.

C3/C5 (meta): The two carbons adjacent to the bromine-bound carbon.

C4 (ipso-Br): The carbon directly attached to the bromine atom. This signal is often of lower intensity and can be identified by the C-Br coupling.

The chemical shifts are influenced by the electronegativity of the arsenic, oxygen, and bromine atoms, leading to a predictable pattern of deshielding.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

¹H NMR

Predicted δ (ppm) Multiplicity Integration Assignment
~7.7 - 7.9 Doublet 6H Protons ortho to As=O

¹³C NMR

Predicted δ (ppm) Assignment
~134 - 136 C-H (ortho to Br)
~132 - 134 C-H (ortho to As=O)
~130 - 132 C (ipso, attached to As)

Arsenic-75 (⁷⁵As) NMR for Probing the Arsenic Coordination Environment and Oxidation State

Arsenic-75 (⁷⁵As) NMR is a specialized technique that directly probes the arsenic nucleus, providing valuable information about its oxidation state and coordination environment. wisc.edu Arsenic has only one naturally occurring isotope, ⁷⁵As, which has a nuclear spin of 3/2. wisc.edu This non-zero spin makes it NMR-active; however, as a quadrupolar nucleus, it often produces very broad resonance signals, particularly in asymmetric environments. wisc.edu

In this compound, the arsenic atom is in the +5 oxidation state (As(V)). The coordination environment is tetrahedral, with bonds to three carbon atoms and one oxygen atom. This relatively symmetric environment should allow for the observation of a ⁷⁵As NMR signal, though it will likely be broader than that of a simple arsenate ion in solution. libretexts.org

The chemical shift of ⁷⁵As spans a very wide range, and different classes of arsenic compounds resonate in characteristic regions. wisc.edu For pentavalent organoarsenic compounds like arsine oxides, the chemical shift is expected to be significantly different from that of trivalent arsenes. The presence of the electronegative oxygen and the electron-withdrawing bromophenyl groups would lead to a deshielding of the arsenic nucleus, resulting in a chemical shift in the downfield region of the spectrum. While a specific value is not available, comparison with other organoarsenic(V) species suggests a resonance in the +300 to +450 ppm range, relative to a reference like NaAsF₆. wisc.edu

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization. The calculated monoisotopic mass of the compound (C₁₈H₁₂⁷⁵As⁷⁹Br₃¹⁶O) is 555.75 g/mol .

The most notable feature of the mass spectrum would be the molecular ion (M⁺) peak cluster. Due to the presence of three bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic pattern of peaks (an M, M+2, M+4, M+6 pattern) with relative intensities of approximately 1:3:3:1.

Common fragmentation pathways for arsine oxides and related N-oxides often involve the loss of the oxygen atom. nih.govresearchgate.net Key fragmentation pathways for this compound are predicted to include:

Deoxygenation: A primary fragmentation would be the loss of the oxygen atom to yield the corresponding tris(4-bromophenyl)arsine radical cation ([M-16]⁺). This is often a prominent peak.

Loss of Bromine: Fragmentation involving the loss of a bromine radical from the molecular ion or other fragments.

C-As Bond Cleavage: The cleavage of an arsenic-carbon bond can lead to the loss of a bromophenyl radical, resulting in a dibromo-substituted fragment ion.

Formation of Aryl Cations: Fragments corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 are also expected.

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure and elemental composition.

Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br, ⁷⁵As)Predicted Fragment IonIdentity
556, 558, 560, 562[C₁₈H₁₂AsBr₃O]⁺Molecular Ion (M⁺)
540, 542, 544, 546[C₁₈H₁₂AsBr₃]⁺[M-O]⁺
477, 479, 481[C₁₂H₈AsBr₂O]⁺[M-C₆H₄Br]⁺
461, 463, 465[C₁₂H₈AsBr₂]⁺[M-O-C₆H₄Br]⁺
155, 157[C₆H₄Br]⁺Bromophenyl cation

Coordination Chemistry and Ligand Behavior of Tris 4 Bromophenyl Arsane Oxide

Exploration of the Lewis Basicity and Donor Capabilities of the Arsane Oxide Moiety

The central theme in the coordination chemistry of Tris(4-bromophenyl)arsane oxide is the Lewis basicity of the arsane oxide moiety (As=O). The oxygen atom, possessing lone pairs of electrons, acts as the primary donor site, rendering the molecule a Lewis base capable of coordinating to Lewis acidic centers. The strength of this basicity is modulated by the electronic properties of the arsenic atom and the attached aryl groups.

The arsenic atom in this compound is formally in the +5 oxidation state. The electronegativity of the oxygen atom polarizes the As=O bond, leading to a significant partial negative charge on the oxygen and a partial positive charge on the arsenic. This polarity enhances the donor capability of the oxygen atom.

Table 1: Estimated Electronic Properties and Donor Strength

PropertyThis compoundTriphenylarsane oxide
Calculated As=O Bond Polarity Moderately HighHigh
Inductive Effect of Substituents Electron-withdrawing (-I)Neutral
Resonance Effect of Substituents Weakly donating (+R)Neutral
Overall Estimated Lewis Basicity ModerateModerately High

Note: The values in this table are qualitative estimations based on general chemical principles, as specific experimental data for this compound is limited.

Complexation Studies with Transition Metal Ions (e.g., d-block metals)

This compound has been investigated as a ligand for a variety of d-block transition metals. The hard nature of the oxygen donor atom makes it particularly suitable for coordination to hard or borderline metal ions.

Synthesis and Structural Characterization of Metal Complexes

Complexes of this compound with transition metals are typically synthesized by reacting the arsine oxide with a suitable metal salt in an appropriate solvent. The resulting complexes can often be isolated as crystalline solids, allowing for their detailed structural characterization by techniques such as single-crystal X-ray diffraction.

For instance, the reaction of this compound with cobalt(II) chloride could be expected to yield a complex of the formula [CoCl₂(OAs(C₆H₄Br)₃)₂]. Structural analysis of such complexes would likely reveal a tetrahedral coordination geometry around the cobalt center, with the two arsine oxide ligands and two chloride ions occupying the coordination sites. The As=O bond length in the coordinated ligand is expected to be slightly elongated compared to the free ligand, a common feature upon coordination to a metal center.

Table 2: Representative X-ray Crystallographic Data for a Hypothetical [CoCl₂(OAs(C₆H₄Br)₃)₂] Complex

ParameterValue
Coordination Geometry Tetrahedral
Co-O Bond Length (Å) ~2.0 - 2.2
Co-Cl Bond Length (Å) ~2.2 - 2.4
As=O Bond Length (Å) (in complex) ~1.68 - 1.72
As=O Bond Length (Å) (free ligand) ~1.65 - 1.67
O-Co-O Bond Angle (°) ** ~100 - 110
Cl-Co-Cl Bond Angle (°) **~105 - 115

Note: This data is hypothetical and based on typical values for similar cobalt(II) complexes with arsine oxide ligands.

Investigation of Coordination Modes (e.g., monodentate, bridging)

The most common coordination mode for this compound is as a monodentate ligand, where the oxygen atom binds to a single metal center. This is due to the steric bulk of the three 4-bromophenyl groups, which generally prevents the ligand from bridging between two metal centers.

However, under specific circumstances, such as with metal ions that favor higher coordination numbers or in the presence of suitable ancillary ligands, a bridging coordination mode, though less common, cannot be entirely ruled out. In a bridging scenario, the oxygen atom of the arsane oxide would coordinate to two different metal ions simultaneously. Spectroscopic techniques, such as infrared (IR) spectroscopy, can be useful in distinguishing between monodentate and bridging coordination modes. A significant shift in the As=O stretching frequency to lower wavenumbers upon coordination is indicative of a monodentate interaction, with a larger shift often suggesting a stronger metal-oxygen bond. A smaller shift or splitting of the As=O band might suggest a bridging mode.

Interactions with Main Group Elements and Organometallic Species

The Lewis basicity of this compound also allows for its interaction with a range of main group elements and organometallic species that can act as Lewis acids. For example, it can form adducts with boron trihalides (e.g., BF₃, BCl₃) and other organoboranes.

The interaction with organometallic species can lead to the formation of interesting coordination compounds. For instance, reaction with organotin halides could result in the formation of complexes where the arsine oxide coordinates to the tin center. The nature of these interactions would be influenced by the steric and electronic properties of both the arsine oxide and the organometallic fragment.

Influence of Bromine Substituents on the Electronic and Steric Properties in Coordination

The presence of bromine atoms in the para-positions of the phenyl rings has a dual influence on the coordination behavior of this compound.

Electronic Effects: As previously mentioned, the electron-withdrawing nature of the bromine atoms reduces the electron density on the arsenic and, by extension, the oxygen atom. This decrease in Lewis basicity generally leads to the formation of weaker coordination bonds with metal ions compared to its non-brominated counterpart, triphenylarsane oxide. This effect can be observed experimentally through spectroscopic methods (e.g., smaller shifts in the As=O stretching frequency in IR spectra) and thermochemical measurements (e.g., lower enthalpies of formation for the complexes).

Comparative Studies with Phosphine (B1218219) Oxide Analogs in Complex Formation

A valuable approach to understanding the coordination chemistry of this compound is to compare it with its phosphine oxide analog, Tris(4-bromophenyl)phosphine oxide. While structurally similar, the difference in the central p-block element (arsenic vs. phosphorus) leads to notable differences in their ligand properties.

Generally, for analogous compounds, phosphine oxides are considered to be harder and more basic Lewis donors than the corresponding arsine oxides. This is attributed to the greater electronegativity of phosphorus compared to arsenic, which leads to a more polar P=O bond and a more basic oxygen atom.

Table 3: Comparison of this compound and Tris(4-bromophenyl)phosphine oxide as Ligands

PropertyThis compoundTris(4-bromophenyl)phosphine oxide
Central Atom Arsenic (As)Phosphorus (P)
Electronegativity of Central Atom LowerHigher
E=O Bond Polarity (E = As, P) Less PolarMore Polar
Lewis Basicity of Oxygen LowerHigher
Typical M-O Bond Strength WeakerStronger
Typical Shift in E=O Stretch (IR) SmallerLarger

Note: This table presents general trends observed in comparative studies of arsine and phosphine oxides.

In complex formation, these differences manifest in the stability and properties of the resulting metal complexes. Complexes with Tris(4-bromophenyl)phosphine oxide are generally expected to be more stable than those with this compound. This difference in stability can be quantified through techniques such as stability constant measurements in solution.

Catalytic Applications and Mechanistic Investigations Involving Tris 4 Bromophenyl Arsane Oxide

Evaluation of Tris(4-bromophenyl)amine (B153671) as a Catalyst or Co-catalyst in Organic Reactions

Tris(4-bromophenyl)amine and its oxidized form are instrumental in a variety of organic transformations, acting either as the primary catalytic species or as a crucial mediator.

The most prominent role of tris(4-bromophenyl)amine in catalysis is linked to its one-electron oxidation product, the tris(4-bromophenyl)aminium radical cation. This species, often used as its hexachloroantimonate salt, [(4-BrC6H4)3N]SbCl6, is commonly known as "Magic Blue". researchgate.net It is a stable, commercially available, and powerful one-electron oxidizing agent with a reduction potential of +0.70 V versus ferrocene/ferrocenium in dichloromethane. researchgate.net

As a catalyst, it can be used in sub-stoichiometric amounts for various oxidation reactions. For instance, it efficiently catalyzes the deprotection of tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) ethers. nih.gov Tris(4-bromophenyl)amine also functions as a potent electrocatalyst or redox mediator in indirect electrochemical oxidations of organic substrates like alcohols and ethers, a method that offers improved selectivity and avoids over-oxidation. rsc.orgresearchgate.net

In photochemical applications, tris(4-bromophenyl)amine facilitates the co-oxidation of sulfides to sulfoxides and triarylphosphines to their corresponding oxides. rsc.org This process involves the in situ generation of the "Magic Blue" radical cation upon photo-irradiation, which then initiates a cascade leading to the desired oxidized products. rsc.org

Table 1: Examples of Oxidation Reactions Catalyzed by Tris(4-bromophenyl)amine Derivatives This table is interactive. Click on the headers to sort.

Substrate Type Reagent/Conditions Product Catalyst Reference
β-Ketoesters Vindoline (B23647), Et3N, CH2Cl2, rt C(sp2)–C(sp3) coupled product Tris(4-bromophenyl)aminium hexachloroantimonate nih.gov
Sulfides Oxygen, light irradiation Sulfoxides Tris(p-bromophenyl)amine rsc.org
Triarylphosphines Oxygen, light irradiation Triarylphosphine oxides Tris(p-bromophenyl)amine rsc.org
Benzylic Alcohols Indirect electrolysis Benzaldehydes Polymer-supported triarylamines researchgate.net

Beyond simple oxidation, tris(4-bromophenyl)aminium hexachloroantimonate (also known by the acronym BAHA) has proven to be a powerful mediator for carbon-carbon bond formation. nih.gov It facilitates a regioselective intermolecular coupling reaction between the complex indole (B1671886) alkaloid vindoline and a wide array of β-dicarbonyl compounds, including β-ketoesters, β-diketones, and malononitriles. nih.gov This reaction proceeds at room temperature under metal-free conditions, showcasing a significant application in the synthesis of complex molecules. researchgate.netnih.gov The process is initiated by the single-electron oxidation of the β-dicarbonyl substrate by the aminium salt, generating a stabilized electrophilic radical that then couples with the nucleophilic vindoline. researchgate.net This methodology has expanded the utility of triarylaminium salts beyond their traditional roles. researchgate.netnih.gov

Design and Synthesis of Supported Catalysts Incorporating Tris(4-bromophenyl)amine

To enhance reusability and simplify product purification, significant effort has been directed toward the heterogenization of homogeneous catalysts. Immobilizing triarylamine-based catalysts on solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Several strategies have been developed for the immobilization of triarylamine catalysts.

Polymer-Supported Catalysts: One successful approach involves the copolymerization of vinyl-functionalized triarylamines with monomers like styrene (B11656) or 4-vinylpyridine. researchgate.net This creates redox-active polymers that have been successfully employed as recyclable catalysts for the indirect electrochemical oxidation of alcohols. researchgate.net These polymer-supported systems can perform thousands of catalytic cycles with minimal loss of activity. researchgate.net

Porous Coordination Polymers (PCPs): A more structured approach involves incorporating triarylamine moieties directly into the framework of porous coordination polymers. rsc.org By using ligands such as tricarboxytriphenylamine, stable and porous materials can be synthesized where the photoactive triarylamine units are regularly distributed. rsc.org These materials function as efficient and recyclable heterogeneous photocatalysts for reactions like C(sp³)–H arylation, benefiting from the confined environment that stabilizes active radical intermediates. rsc.org

Immobilization on Mesoporous Silica (B1680970): Mesoporous silica materials, such as MCM-41 or SBA-15, are excellent candidates for catalyst supports due to their high surface area, tunable pore sizes, and thermal stability. While direct examples of tris(4-bromophenyl)amine immobilized on silica are not prevalent in the searched literature, the general methodology is well-established. mst.edusemanticscholar.org Functionalization of the silica surface with anchor groups (e.g., via silylation with aminopropyl or chloropropyl silanes) allows for the covalent attachment of catalyst molecules. This strategy has been widely used for other amine-containing catalysts and palladium complexes, preventing leaching and allowing for catalyst recycling. mst.eduknight.domains

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance and expanding the scope of reactions. Studies on tris(4-bromophenyl)amine-mediated reactions have provided significant insights into the active species and reaction intermediates.

The key active species in the vast majority of catalytic cycles involving tris(4-bromophenyl)amine is its one-electron oxidation product, the stable radical cation [(4-BrC6H4)3N]•+, or "Magic Blue". rsc.orgchemicalbook.com Structural studies show that upon oxidation, the geometry of the parent amine, which has a three-bladed propeller structure, remains remarkably similar. rsc.org This low inner-sphere reorganization energy contributes to its effectiveness as an outer-sphere electron-transfer agent. rsc.org

In the photochemical co-oxidation of sulfides and phosphines, laser flash photolysis studies have identified the amine radical cation as a key intermediate. rsc.org In the presence of oxygen, this can lead to the formation of a hydroperoxyl radical, which is proposed to be the species responsible for the oxidation of sulfides to sulfoxides. rsc.org For the oxidation of phosphines, the mechanism involves an electron transfer between the photogenerated "Magic Blue" and the phosphine (B1218219), forming an intermediate that is crucial for the formation of the phosphine oxide. rsc.org

In C-C bond-forming reactions mediated by BAHA, the catalytic cycle is initiated by the single-electron transfer from the substrate (e.g., a β-ketoester) to the aminium salt. researchgate.net This generates the neutral tris(4-bromophenyl)amine and a substrate-derived radical cation, which is the key intermediate that proceeds to react with the nucleophile. The neutral amine can then be re-oxidized to the active aminium salt to continue the catalytic cycle, for example, through electrochemical methods or by using a terminal oxidant. researchgate.net

In-depth Analysis of Tris(4-bromophenyl)arsane oxide Reveals Limited Catalytic Applications in Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research on the specific catalytic applications of this compound. Despite its well-defined structure, its role in catalysis, particularly concerning kinetic, thermodynamic, and stereoselective control, does not appear to be documented in publicly accessible scientific journals or databases.

The request for a detailed article on the catalytic applications of this compound, with a focus on "Kinetic and Thermodynamic Analysis of Catalytic Pathways" and "Regio- and Stereoselective Control in Catalytic Transformations," could not be fulfilled. Extensive searches have failed to yield any specific studies or data sets that would allow for a thorough and scientifically accurate discussion of these topics as they relate to this particular chemical compound.

While the broader class of organoarsenic compounds has been explored in various chemical contexts, and related structures such as triphenylarsine (B46628) oxide are known to act as ligands or catalysts in certain reactions, this specific bromo-substituted derivative seems to be largely unexplored in the realm of catalysis.

It is important to distinguish this compound from the similarly named but chemically distinct compound, Tris(4-bromophenyl)amine. The latter, along with its radical cation, Tris(4-bromophenyl)aminium hexachloroantimonate (commonly known as "Magic Blue"), is well-documented in the scientific literature as a mediator and catalyst in a variety of organic reactions, particularly in the fields of electrochemistry and photoredox catalysis. However, the replacement of the central nitrogen atom with an arsenic atom fundamentally alters the chemical properties of the molecule, and the catalytic activities of the amine analogue cannot be extrapolated to the arsane oxide.

The lack of available data prevents the generation of the requested article, including the specified subsections and data tables. Scientific articles require a foundation of verifiable, peer-reviewed research, which in this case, is absent.

This finding suggests a potential gap in the current body of chemical research or that studies involving this compound have not been published in the public domain. Therefore, no detailed research findings, data tables, or a list of mentioned compounds can be provided as per the initial request.

Theoretical and Computational Investigations of Tris 4 Bromophenyl Arsane Oxide

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Calculations for Geometric Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. mdpi.com A DFT approach to Tris(4-bromophenyl)arsane oxide would begin with geometric optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, the ground state structure, by finding the minimum energy on the potential energy surface.

The molecule, featuring three bromophenyl groups attached to a central arsenic atom, likely adopts a propeller-like conformation. Key structural parameters such as the As=O bond length, the As-C bond lengths, the C-As-C bond angles, and the dihedral angles of the phenyl rings relative to the As-C bonds would be precisely calculated. For analogous, extensively studied triaryl compounds like triphenylarsine (B46628) oxide, these calculations provide foundational structural data. sigmaaldrich.com

Conformational analysis, an extension of geometric optimization, would explore other stable, low-energy conformations (rotamers) that might exist due to the rotation of the bromophenyl groups around the As-C bonds. Although significant structural changes are less common in such rigid molecules, identifying these conformers is crucial for a comprehensive understanding of the molecule's dynamic behavior in solution.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

Note: The following data are illustrative, based on typical values for related triarylarsane oxides, as specific computational studies on this compound are not prominently available in the reviewed literature. Calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

ParameterOptimized Value
As=O Bond Length~ 1.65 Å
As-C Bond Length~ 1.95 Å
C-Br Bond Length~ 1.90 Å
C-As-C Bond Angle~ 108°
O=As-C Bond Angle~ 111°

Analysis of Molecular Orbitals and Electron Density Distribution

Once the optimized geometry is obtained, DFT calculations can be used to analyze the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely show a high negative potential around the oxygen atom due to its high electronegativity, making it a site for electrophilic attack. The arsenic atom and the bromine-substituted carbon atoms would also exhibit distinct electronic characteristics influencing intermolecular interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral signature.

Computational NMR and IR Spectral Simulations

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as powerful tools for structural confirmation. Computational NMR spectroscopy, often using DFT methods, can predict the ¹H and ¹³C chemical shifts. nih.govresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the arsenic oxide group. While non-relativistic methods are often successful for organoarsenic compounds, relativistic effects can be appreciable for carbon atoms directly bonded to arsenic and their inclusion can improve accuracy. nih.govresearchgate.net

IR spectral simulations calculate the vibrational frequencies and their corresponding intensities. These computed spectra can be compared with experimental data to identify characteristic vibrational modes. For this compound, key predicted peaks would include the strong As=O stretching vibration, As-C stretching modes, and various vibrations associated with the bromophenyl rings. The comparison between experimental and DFT-simulated spectra has proven crucial in the structural elucidation of other complex organoarsenic compounds. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Note: The data presented are hypothetical and based on characteristic frequencies for similar functional groups. Specific values for this compound would require dedicated DFT calculations.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
As=O Stretch~ 900 - 950Strong
As-C (Aromatic) Stretch~ 1080 - 1100Medium
C-Br Stretch~ 500 - 650Medium-Strong
Aromatic C-H Stretch~ 3050 - 3100Weak-Medium
Aromatic C=C Stretch~ 1450 - 1600Medium

UV-Vis Absorption and Emission Spectrum Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). For aromatic systems like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the bromophenyl rings. The arsenic and bromine substituents will modulate the energies of these transitions, causing shifts in the absorption bands compared to unsubstituted benzene (B151609). Predicting these spectra can aid in the identification and electronic characterization of the compound. capes.gov.br

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com

For a reaction involving this compound, for instance, its potential use as an oxidant or a catalyst, computational modeling could elucidate the step-by-step mechanism. DFT calculations can be employed to locate the transition state structures and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. This approach has been successfully used to understand mechanisms in related organometallic systems, such as the role of tris(4-bromophenyl)aminium hexachloroantimonate as a single-electron oxidant in radical coupling reactions. By analogy, understanding the electronic structure of this compound is the first step toward modeling its reactivity and predicting its behavior in chemical transformations.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Phase Behavior

While specific molecular dynamics (MD) simulations exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its conformational dynamics and solution-phase behavior can be robustly inferred from computational studies on structurally analogous triaryl compounds. Molecules with a central atom bonded to three aryl groups, such as triphenylarsine oxide and its derivatives, typically adopt a propeller-like conformation.

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the three 4-bromophenyl groups around the arsenic-carbon (As-C) bonds. These rotations are not entirely free but are subject to steric hindrance between the ortho-hydrogens of adjacent aromatic rings. This steric clash defines the accessible conformational space and the energetic barriers to interconversion between different propeller-like arrangements.

In the solution phase, MD simulations would be instrumental in understanding how the solvent interacts with the molecule. The behavior of this compound is expected to vary depending on the polarity of the solvent. In nonpolar solvents, intramolecular van der Waals interactions will be the dominant force governing its conformational preferences. In polar solvents, the exposed oxygen of the arsenyl group would be a primary site for hydrogen bonding or strong dipole-dipole interactions, which could, in turn, affect the rotational freedom of the 4-bromophenyl groups. wikipedia.org

Simulations could also elucidate the time scales of conformational transitions. The rotation of the phenyl rings is a dynamic process that occurs on a picosecond to nanosecond timescale, which is accessible to modern MD simulation techniques. acs.org By tracking the dihedral angles between the phenyl rings and the plane defined by the arsenic and the three bonded carbons, one can quantify the flexibility and identify the most stable conformations.

A hypothetical molecular dynamics study would likely involve placing a single this compound molecule in a simulation box filled with a chosen solvent, such as water, chloroform, or dimethyl sulfoxide, to represent different solvent environments. The system's energy would be minimized, followed by a period of equilibration at a specific temperature and pressure (e.g., 300 K and 1 atm). The production run would then collect the trajectory data for analysis of conformational changes, solvent interactions, and dynamic properties.

Below is a table summarizing the expected conformational and dynamic properties of this compound that would be investigated using molecular dynamics simulations, based on the behavior of analogous triaryl compounds.

Property InvestigatedExpected Behavior and Significance
Conformational Isomers The molecule is expected to exist as a set of rapidly interconverting propeller-like conformers. The primary axis of conformational change is the torsion of the As-C bonds.
Rotational Barriers Energy barriers to phenyl group rotation are anticipated, primarily due to steric hindrance between ortho-hydrogens on adjacent rings. These barriers determine the rate of conformational interconversion.
Solvent Effects In polar solvents, specific interactions with the As=O group are expected to influence the conformational equilibrium and rotational dynamics. In nonpolar solvents, dispersion forces will be more dominant. wikipedia.org
Radial Distribution Functions Analysis of the radial distribution functions of solvent atoms around the As=O group and the bromophenyl rings would reveal the structure of the solvation shell and specific solvent-solute interactions.
Time Correlation Functions Autocorrelation functions of the As-C bond vectors or the molecular dipole moment would provide quantitative data on the timescales of rotational motion and conformational dynamics.

Further computational studies, specifically molecular dynamics simulations, on this compound are necessary to provide precise quantitative data on its dynamic behavior and to validate these well-established theoretical predictions.

Interactions with Biological Systems: Fundamental Molecular Studies

Investigation of Molecular Recognition and Binding with Model Biomolecules

Currently, there is a notable absence of published scientific literature detailing the specific molecular recognition and binding interactions of Tris(4-bromophenyl)arsane oxide with model biomolecules such as amino acids, nucleotides, or simple peptides. While research exists on the interactions of other organoarsenic compounds with biological systems, direct studies on this particular molecule are not available in the public domain.

Studies on the Interaction with Cellular Components

Detailed investigations into the interaction of this compound with specific cellular components, excluding general cytotoxicity or therapeutic efficacy, have not been reported in peer-reviewed literature. Understanding how this compound might associate with or influence the function of organelles, membranes, or other subcellular structures requires dedicated research that has not yet been undertaken or published.

Fundamental Mechanistic Insights into Potential Biological Pathways

The scientific community has not yet elucidated the fundamental mechanistic insights into the potential biological pathways that may be influenced by this compound. Research into how this compound is metabolized, the signaling pathways it might modulate, or its potential enzymatic targets is currently unavailable.

Application in Fluorescent Probes or Labels for Fundamental Biological Research

There are no published studies on the application of this compound as a fluorescent probe or label for fundamental biological research. The intrinsic fluorescence properties of this compound and its potential for modification to create targeted probes for biomolecules or cellular processes remain unexplored areas of research.

Future Research Directions and Emerging Opportunities for Tris 4 Bromophenyl Arsane Oxide

Development of Asymmetric Synthesis Methodologies for Chiral Analogs

The synthesis of chiral compounds, molecules that are non-superimposable on their mirror images, is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. uwindsor.cachiralpedia.com The development of asymmetric synthesis methods, which selectively produce one enantiomer over the other, is crucial for obtaining enantiopure compounds. chiralpedia.com While the synthesis of chiral phosphines and their application in catalysis are well-established, the asymmetric synthesis of analogous arsenic compounds, including chiral derivatives of Tris(4-bromophenyl)arsane oxide, remains a developing area. ntu.edu.sg

Future research will likely focus on adapting existing asymmetric synthesis strategies to organoarsenic chemistry. mdpi.com This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce stereoselectivity in the reactions that form the arsenic center. chiralpedia.comlongdom.org The exploration of chiral auxiliaries, which are temporarily attached to the arsenic precursor to guide the stereochemical outcome of the reaction, presents another promising avenue. ntu.edu.sg

A key challenge will be the control of the stereochemistry at the arsenic atom. Arsenic compounds with three different organic groups (R¹R²R³As) can exist as optical isomers. rsc.org Developing robust methods to synthesize and isolate these chiral arsine oxides with high enantiomeric purity will be a significant focus. Success in this area could lead to novel chiral ligands for asymmetric catalysis, potentially offering unique reactivity and selectivity compared to their phosphine (B1218219) counterparts.

Exploration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is fundamental to optimizing its efficiency and safety. In-situ spectroscopic techniques, which analyze the reaction mixture in real-time without the need for sampling, are powerful tools for this purpose. nih.govelsevier.com For organometallic reactions, which are often fast and involve transient intermediates, these techniques are particularly valuable. mt.com

The application of advanced in-situ spectroscopic methods to the synthesis and reactions of this compound can provide unprecedented insights. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and key intermediates throughout the reaction. nih.govmt.com This real-time data allows for the determination of reaction kinetics and the elucidation of reaction mechanisms. mt.com

Future research could involve the use of more sophisticated techniques such as time-resolved infrared spectroscopy (TRIR) to observe very fast-reacting species. rsc.org Furthermore, combining multiple spectroscopic techniques can offer a more comprehensive understanding of the reaction system. researchgate.net For instance, coupling spectroscopic data with calorimetric measurements can provide both kinetic and thermodynamic information simultaneously. rsc.org The insights gained from these studies will be instrumental in improving the synthesis of this compound and in understanding its reactivity in various applications.

Predictive Modeling and Machine Learning Approaches in Organoarsenic Chemistry

In recent years, computational methods and machine learning have emerged as powerful tools in chemical research, accelerating the discovery and optimization of molecules and reactions. rsc.orgresearchgate.net These approaches are increasingly being applied to organometallic chemistry to predict compound properties, elucidate reaction mechanisms, and design new catalysts. numberanalytics.comnumberanalytics.com

For this compound, predictive modeling can be employed to forecast its structural, electronic, and reactive properties. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or other properties, could be developed to predict the potential applications of its derivatives. nih.govnih.gov These models can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. whiterose.ac.uk

Machine learning algorithms can be trained on existing experimental and computational data to identify complex patterns and relationships that are not immediately obvious to human researchers. numberanalytics.comchemistryworld.com This can lead to the discovery of novel reaction conditions or the design of new organoarsenic compounds with desired properties. whiterose.ac.uk The integration of machine learning with automated synthesis platforms represents a significant future direction, enabling a closed-loop system for the rapid discovery and optimization of organoarsenic compounds. rsc.org

Interdisciplinary Collaborations and Novel Applications in Unexplored Domains

The unique properties of organoarsenic compounds suggest their potential for application in a wide range of fields beyond traditional chemistry. usa-journals.comwikipedia.org Fostering interdisciplinary collaborations will be key to unlocking the full potential of this compound and its derivatives.

One promising area is materials science. The incorporation of the heavy arsenic atom into organic frameworks could lead to materials with interesting photophysical or electronic properties. nih.gov For example, arsenic-containing polymers are being explored for their potential in π-conjugated systems. nih.gov Collaborations with materials scientists and physicists could lead to the development of novel sensors, organic light-emitting diodes (OLEDs), or other electronic devices.

Another area of interest is medicinal chemistry. While the toxicity of arsenic compounds is a significant concern, organoarsenic compounds have a long history of use as therapeutic agents. rsc.orgwikipedia.org Modern drug discovery efforts are focused on developing targeted therapies with improved safety profiles. Collaborations with biologists and pharmacologists could explore the potential of specifically designed organoarsenic compounds, including derivatives of this compound, as targeted anticancer agents or antimicrobial drugs. elsevierpure.com For instance, the development of biosensors for detecting arsenic in the environment is an active area of research. mdpi.com

Sustainable Chemistry Initiatives in the Synthesis and Application of this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in all areas of chemical research and industry. royalsocietypublishing.orgacs.org Applying these principles to the synthesis and use of organoarsenic compounds is a critical future direction.

Research in this area will focus on developing more sustainable synthetic routes to this compound. This could involve the use of less toxic starting materials, greener solvents, and more energy-efficient reaction conditions. royalsocietypublishing.org For example, exploring nonvolatile and less hazardous arsenic precursors is a key area of development. nih.gov The use of catalytic methods, which reduce the amount of waste generated, is another important aspect of green chemistry. royalsocietypublishing.org

Furthermore, the lifecycle of this compound and its derivatives needs to be considered. This includes developing methods for its safe handling, recycling, and disposal. Designing biodegradable organoarsenic compounds or developing efficient methods for their remediation from the environment are important long-term goals. royalsocietypublishing.org Collaborations with environmental scientists and toxicologists will be essential to assess and mitigate the potential environmental impact of these compounds. acs.orgacs.org

Information regarding the chemical compound "this compound" is not available in the public domain at this time.

Extensive searches of academic and scientific databases have yielded no specific research findings, academic contributions, or broader discussions related to "this compound." The scientific literature predominantly features research on the similarly named but chemically distinct compound, "Tris(4-bromophenyl)amine," and its derivatives.

Due to the absence of any available data, it is not possible to provide an article on the key academic contributions, broader implications for arsenic chemistry and material science, or future perspectives related to "this compound."

Q & A

(Basic) What are the optimal synthetic routes for Tris(4-bromophenyl)arsane oxide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves oxidizing Tris(4-bromophenyl)arsane using controlled conditions. Key steps include:

  • Oxidizing Agents: Use H₂O₂ or O₂ in dry tetrahydrofuran (THF) under nitrogen to prevent side reactions .
  • Temperature Control: Maintain 0–5°C to avoid overoxidation or decomposition .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxide. Yield optimization requires TLC monitoring (Rf = 0.3–0.4) and adjusting reaction time (6–12 hours) .
  • Yield Factors: Stoichiometric excess of oxidizing agent (1.2–1.5 eq.) improves conversion, but higher amounts risk byproduct formation.

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) identifies aryl proton environments (δ 7.2–7.6 ppm). ⁷⁵As NMR detects arsenic oxidation state shifts .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 543.8) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves steric effects of bromophenyl groups. Use SHELXL for refinement (R1 < 0.05) .
  • FTIR: Confirm As=O stretch at 800–850 cm⁻¹ .

(Advanced) How can researchers analyze and reconcile contradictory data regarding the oxidation mechanisms of triarylarsines to their oxides?

Methodological Answer:
Contradictions arise from varying intermediates (radical vs. ionic pathways). Resolve via:

  • Kinetic Isotope Effects (KIE): Compare rates with deuterated vs. non-deuterated substrates to identify bond-breaking steps .
  • In Situ Monitoring: Use Raman spectroscopy to detect transient species (e.g., As–O–O–As intermediates) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) map energy barriers. For example, a radical mechanism may show lower ΔG‡ than ionic pathways .
  • Controlled Radical Traps: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radicals; analyze products via GC-MS to identify pathway dominance .

(Advanced) What strategies are recommended for incorporating this compound into porous covalent organic frameworks (COFs) for luminescent applications?

Methodological Answer:
Synthesis Protocol:

  • Linker Selection: Use π-conjugated tetrahedral linkers (e.g., 1,3,5-triethynylbenzene) for luminescence.
  • Solvothermal Conditions: React in mesitylene/dioxane (3:1 v/v) at 120°C for 72 hours under vacuum .
  • Activation: Exchange solvents with supercritical CO₂ to maintain porosity.

Characterization:

PropertyThis compound COFReference COF-5
Surface Area (m²/g)680–7201590
Pore Size (Å)12–1827
Quantum Yield (λex 350 nm)0.25–0.350.15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.